2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide
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Overview
Description
2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide is a complex organic compound that features a thiazole ring, a morpholine ring, and a chlorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Mode of action
The mode of action would depend on the specific targets that this compound interacts with. Thiazole and indole derivatives are known to interact with a variety of targets, leading to a range of biological activities .
Biochemical pathways
The affected pathways would depend on the specific targets of this compound. Thiazole and indole derivatives have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Thiazole and indole derivatives generally have good bioavailability due to their aromatic nature .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Thiazole and indole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a chlorophenyl isothiocyanate with an appropriate amine to form the intermediate thiourea, which is then cyclized to form the thiazole ring. The morpholine ring is introduced through a nucleophilic substitution reaction, and the final product is obtained by coupling the thiazole and morpholine intermediates under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and morpholine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring
Uniqueness
What sets 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the thiazole and morpholine rings allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-morpholin-4-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S2/c20-14-1-3-15(4-2-14)22-18(26)13-29-19-23-16(12-28-19)11-17(25)21-5-6-24-7-9-27-10-8-24/h1-4,12H,5-11,13H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALMRHICGRQWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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